12-(3,4-dimethoxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one
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Overview
Description
12-(3,4-Dimethoxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one is a complex organic compound that belongs to the class of phenanthroline derivatives. These compounds are known for their versatile applications in various fields, including chemistry, biology, and materials science. The unique structure of this compound, featuring a tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one core with a 3,4-dimethoxyphenyl substituent, imparts distinct chemical and physical properties.
Preparation Methods
The synthesis of 12-(3,4-dimethoxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one typically involves the condensation of 6-aminoquinaldine with aromatic aldehydes and cyclic β-diketones, such as 1,3-cyclohexanedione or dimedone, in butanol . This reaction yields new 12-aryl-3-methyl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-ones and their 9,9-dimethyl derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
12-(3,4-Dimethoxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur on the 3,4-dimethoxyphenyl ring, allowing for further functionalization.
Scientific Research Applications
12-(3,4-Dimethoxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one has several scientific research applications:
Chemistry: It serves as a ligand in coordination chemistry, forming stable complexes with various metal ions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is used in the development of advanced functional materials, such as luminescent metallo-polymers.
Mechanism of Action
The mechanism of action of 12-(3,4-dimethoxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one involves its ability to form stable complexes with metal ions. As a chelating ligand, it coordinates with metal ions through its nitrogen atoms, influencing various molecular pathways and processes. This coordination can affect the reactivity and stability of the metal ions, making the compound useful in catalysis and other applications .
Comparison with Similar Compounds
Similar compounds to 12-(3,4-dimethoxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one include other phenanthroline derivatives, such as:
Properties
Molecular Formula |
C24H22N2O3 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
12-(3,4-dimethoxyphenyl)-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one |
InChI |
InChI=1S/C24H22N2O3/c1-28-20-11-8-14(13-21(20)29-2)22-23-15-5-4-12-25-16(15)9-10-18(23)26-17-6-3-7-19(27)24(17)22/h4-5,8-13,22,26H,3,6-7H2,1-2H3 |
InChI Key |
ZDGBSHMXMSFNAV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C5=C(C=C4)N=CC=C5)OC |
Origin of Product |
United States |
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